2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Overview
Description
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has been widely studied due to its unique properties. It is a boron-containing compound that is highly reactive and has a wide range of applications in the field of organic synthesis. The compound is also known as 4-Bromophenyl-4,4,6-trimethyl-1,3,2-dioxaborinane, and its chemical formula is C10H12BrNO2B. It is a white crystalline solid with a melting point of 181-183 °C and a boiling point of 248-250 °C.
Scientific Research Applications
Organic Synthesis
This compound is used as a reagent in the synthesis of various organic molecules. Its boron moiety can participate in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the production of pharmaceuticals, agrochemicals, and organic materials .
Medicinal Chemistry
In medicinal chemistry, it serves as a building block for the development of new drugs. Its structure can be incorporated into potential therapeutic agents, particularly in the design of tyrosine kinase inhibitors which are important in cancer treatment .
Material Science
The compound’s ability to form stable complexes with other elements makes it valuable in material science. It can be used to create polymeric materials with enhanced thermal stability and mechanical properties .
Catalysis
It finds application in catalysis, where it can act as a ligand to stabilize transition metal complexes. These complexes are often used as catalysts in organic reactions, including oxidation and reduction processes .
Nanotechnology
In nanotechnology, this compound can be used to prepare metal nanoparticles . These nanoparticles have diverse applications, ranging from electronics to biomedicine due to their unique optical and electronic properties .
Analytical Chemistry
It is also used in analytical chemistry as a standard or reference material in various chromatographic and spectroscopic methods. This helps in the quantification and identification of substances in complex mixtures .
Environmental Science
The compound’s role in environmental science includes its use in the detection of environmental pollutants . It can be part of sensors that detect hazardous substances in water or air .
Agricultural Research
Lastly, in agricultural research, it can be utilized in the synthesis of pesticides or herbicides . Its boron component is essential for creating compounds that can control pests and weeds effectively .
properties
IUPAC Name |
2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUASQKAECKLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214780 | |
Record name | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
CAS RN |
1092060-78-0 | |
Record name | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092060-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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